6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine hydrochloride
Description
6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine hydrochloride (CAS: 674799-96-3) is a purine derivative with the molecular formula C₁₃H₁₄N₆O·HCl and a molecular weight of 270.29 g/mol (unprotonated form) . It is characterized by a benzyl ether linkage at the 6-position of the purine ring and an aminomethyl substituent on the benzyl group. This compound is widely used in biochemical research, particularly in targeted drug delivery systems and protein conjugation due to its affinity for enzymes like O⁶-alkylguanine-DNA alkyltransferase (AGT) .
Properties
CAS No. |
948903-68-2 |
|---|---|
Molecular Formula |
C13H15ClN6O |
Molecular Weight |
306.75 g/mol |
IUPAC Name |
6-[[4-(aminomethyl)phenyl]methoxy]-7H-purin-2-amine;hydrochloride |
InChI |
InChI=1S/C13H14N6O.ClH/c14-5-8-1-3-9(4-2-8)6-20-12-10-11(17-7-16-10)18-13(15)19-12;/h1-4,7H,5-6,14H2,(H3,15,16,17,18,19);1H |
InChI Key |
WVICZTNHHXZQRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)COC2=NC(=NC3=C2NC=N3)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The final step often includes deprotection and purification to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the purine ring or the benzyl group.
Reduction: Reduction reactions can target the amino group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the purine or benzyl moieties.
Scientific Research Applications
6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The purine base can mimic natural nucleotides, allowing it to interfere with biological processes like DNA replication and protein synthesis. This compound may also modulate signaling pathways by binding to specific receptors or enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Purine Derivatives
BG-NH₂ (6-((4-(Aminomethyl)benzyl)oxy)-9H-purin-2-amine)
- Structure: Differs in purine tautomerism (7H vs. 9H configuration) but shares the benzyl-ether-aminomethyl motif.
- Application : Used in optically cleavable targeted (OCT) drug delivery systems for GPR55 receptor ligands .
- Key Distinction : The 9H tautomer may exhibit enhanced stability in aqueous solutions compared to the 7H form .
(2-Chloro-9-methyl-9H-purin-6-yl)-cyclohexyl-amine
- Structure : Chlorine substituent at the 2-position and cyclohexylamine at the 6-position.
- Application : Intermediate in kinase inhibitor synthesis.
- Key Distinction : The chloro group increases electrophilicity, enabling nucleophilic substitutions absent in the target compound .
7H-Purin-6-amine Hydrochloride Hydrate
- Application : Base compound for antiviral and anticancer agents.
- Key Distinction: Lacks the benzyl-aminomethyl group, reducing its utility in targeted conjugation .
Physicochemical and Functional Comparisons
Table 1: Comparative Properties of Selected Purine Derivatives
Key Observations :
Functional Versatility: The benzyl-aminomethyl group in the target compound enables covalent bonding to biomolecules (e.g., via NHS ester conjugation), a feature absent in simpler purines like 7H-purin-6-amine .
Tautomerism : The 7H vs. 9H configuration affects electronic distribution and interaction with biological targets. For example, BG-NH₂ (9H) shows higher AGT binding efficiency .
Role in Targeted Drug Delivery
The target compound serves as a critical intermediate in synthesizing OCT-PEA, a photoactivatable ligand for GPR54. Its benzyl-aminomethyl group facilitates covalent attachment to lipid-based carriers, enabling spatiotemporally controlled drug release .
Comparison with BG-PEG Derivatives
- BG-PEG4-Amine: Incorporates a polyethylene glycol (PEG) spacer, enhancing water solubility and reducing immunogenicity compared to the non-PEGylated target compound .
- BG-GLA-NHS : Features an NHS ester for rapid protein conjugation, whereas the target compound requires additional activation steps .
Biological Activity
Overview
6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine hydrochloride, also known as O-[4-(Aminomethyl)benzyl]guanine, is a synthetic compound with significant potential in various biological applications, particularly in oncology and molecular biology. Its structure allows it to mimic natural nucleotides, making it a candidate for research in DNA replication and protein synthesis modulation.
- Molecular Formula : C13H15ClN6O
- Molecular Weight : 306.75 g/mol
- CAS Number : 948903-68-2
- Appearance : Off-white to pale yellow solid
- Melting Point : >240°C
- Solubility : Slightly soluble in DMSO and methanol when heated
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. The purine base structure allows it to compete with natural nucleotides, potentially inhibiting DNA replication and affecting signaling pathways by binding to specific receptors or enzymes .
Biological Evaluation
Research has highlighted the compound's antiproliferative effects against several cancer cell lines, indicating its potential as an anticancer agent. Here are some significant findings:
Anticancer Activity
- Cell Line Studies :
-
Mechanism of Action :
- Induction of apoptosis was observed in treated cancer cells, suggesting that the compound triggers programmed cell death pathways.
- It was noted that the compound does not significantly affect tubulin polymerization or CDK activity at concentrations above 10 μM, indicating alternative targets for its action .
- Selectivity :
Comparative Analysis
| Compound | Cell Line | IC50 (μM) | Effect on Normal Cells |
|---|---|---|---|
| This compound | U-937 | 5.7 - 12.2 | IC50 > 100 μM |
| Doxorubicin | U-937 | <1 | Cytotoxic |
| Etoposide | U-937 | <1 | Cytotoxic |
Case Studies
Recent studies have explored the synthesis and biological evaluation of derivatives related to this compound, emphasizing its potential in drug design:
- A study demonstrated that modifications to the purine structure could enhance anticancer properties while maintaining selectivity towards cancer cells over normal cells .
- Another investigation into related compounds highlighted their multifaceted potential as antibacterial and antifungal agents, showcasing the versatility of the purine scaffold in drug discovery .
Q & A
Q. What are the established synthetic routes for 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine hydrochloride, and what key intermediates are involved?
A common approach involves alkoxylation of purine derivatives. For example, 6-chloro-2-fluoropurine can react with 4-(aminomethyl)benzyl alcohol under basic conditions (e.g., NaH in THF) to introduce the alkoxybenzyl group via nucleophilic substitution. Subsequent aminolysis or hydrogenolysis may yield the final amine hydrochloride . Intermediate characterization via NMR (e.g., monitoring coupling constants for regioselectivity) and mass spectrometry is critical to confirm structural integrity .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structural conformation?
- NMR Spectroscopy : H and C NMR can confirm substitution patterns (e.g., benzyloxy group integration at δ 5.0–5.5 ppm for OCH and aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .
- HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%) and identifies byproducts from incomplete substitution .
Q. How does the compound’s solubility profile impact formulation for in vitro studies?
The hydrochloride salt improves aqueous solubility, but polar aprotic solvents (e.g., DMSO) are often required for stock solutions. Solubility in buffered systems (pH 4–7) should be tested via dynamic light scattering (DLS) to avoid aggregation in biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the alkoxylation step?
- Catalyst Screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reactivity in biphasic systems .
- Temperature Control : Refluxing THF (65–70°C) improves reaction kinetics but may require inert atmospheres to prevent oxidation of the aminomethyl group .
- Workup Strategies : Dry-column flash chromatography reduces purification losses compared to traditional methods .
Q. What challenges arise in resolving 13^{13}13C-19^{19}19F coupling in NMR spectra, and how can they be mitigated?
In fluorinated analogs, C-F coupling broadens peaks, complicating assignment. Use of F-decoupled C NMR or 2D HSQC-TOCSY experiments improves resolution. For non-fluorinated derivatives, deuterated DMSO-d enhances signal separation .
Q. How does the 4-(aminomethyl)benzyl group influence regioselectivity in purine substitution reactions?
Steric and electronic effects of the benzyl group direct substitution to the 6-position over the 2-position. Computational modeling (e.g., DFT calculations) predicts electron density at reactive sites, while NOESY NMR confirms spatial orientation of substituents .
Q. What in vitro assays are suitable for probing the compound’s mechanism of action in kinase inhibition studies?
- Enzyme Assays : Use ADP-Glo™ Kinase Assay to measure ATP consumption in target kinases (e.g., PKA or CDKs).
- Cellular Uptake : LC-MS/MS quantifies intracellular concentrations after treatment, correlating with IC values .
- Binding Affinity : Surface plasmon resonance (SPR) screens for direct interactions with kinase domains .
Q. How can stability studies under physiological conditions inform storage protocols?
Q. What computational models predict the compound’s environmental fate and ecotoxicology?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
